3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

Regulatory Compliance Fragrance Safety REACH Registration

(5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6), also known as (Z)-isoocimenol, is a C10 acyclic terpenoid alcohol belonging to the octadienol subclass of fragrance ingredients. Its structure features a conjugated diene system with a (Z)-configured double bond and a tertiary hydroxyl group.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 18675-16-6
Cat. No. B105262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
CAS18675-16-6
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCC(=CC=CC(C)(C)O)C
InChIInChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7-
InChIKeyBOGURUDKGWMRHN-FFELTBSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6): Chemical Class, Identity, and Procurement Fundamentals


(5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6), also known as (Z)-isoocimenol, is a C10 acyclic terpenoid alcohol belonging to the octadienol subclass of fragrance ingredients [1]. Its structure features a conjugated diene system with a (Z)-configured double bond and a tertiary hydroxyl group. The compound is primarily employed as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, toilet soaps, household cleaners, and detergents, with an estimated worldwide usage volume of 0.1–1 metric tonnes per annum [1]. It exists as the (Z)-stereoisomer of the isomeric pair (5Z)- and (5E)-2,6-dimethyl-3,5-octadien-2-ol, which are chemically distinct and separately regulated fragrance materials [1][2].

1
Stereochemical Identity (Z)-configured octadienol; distinct from (E)-isomer
2
Regulatory Procurement Basis Separate EINECS and RIFM dossier require isomer-specific sourcing
3
Fragrance Industry Use Established ingredient in fine fragrances, cosmetics, and household products

Why Generic Substitution is Insufficient: The (Z)-/(E)-Isomer Distinction in 2,6-Dimethyl-3,5-octadien-2-ol Procurement


While several octadienol isomers share the identical molecular formula (C10H18O) and molecular weight (154.25 g/mol), they are not interchangeable fragrance ingredients [1]. The (5Z)-isomer (CAS 18675-16-6) and its (5E)-counterpart (CAS 18675-17-7) are classified as distinct substances with separate EINECS numbers (242-492-1 and 242-493-7, respectively) and independent safety review dossiers under the Research Institute for Fragrance Materials (RIFM) program [1][2]. The geometric configuration about the Δ5 double bond influences the molecule's three-dimensional shape, which can directly affect olfactory receptor interactions, volatility profile, and formulation compatibility. For scientific and industrial users, substituting one isomer for the other without verification may compromise fragrance character, regulatory compliance, and product performance reproducibility. The following quantitative evidence clarifies the basis for isomer-specific selection.

Target (Z)-isomer
Substitute (E)-isomer
Separate EINECS listing and RIFM safety dossier
Different EINECS listing; independent regulatory dossier
Expected (Z)-specific olfactory character
Olfactory profile may shift; sensory evaluation required
Calculated Log Kow 3.3, vapor pressure 0.0366 mm Hg
Identical physicochemical parameters, but formulation behavior may not transfer

Quantitative Differentiation Evidence for (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6)


Regulatory Distinction: Separate EINECS Inventory Listings for (Z)- and (E)-Isomers

The (5Z)-isomer (CAS 18675-16-6) and the (5E)-isomer (CAS 18675-17-7) are recognized as distinct chemical substances under European chemical regulation, as evidenced by their separate EINECS numbers and independent safety dossiers [1][2]. This regulatory separation mandates that procurement and formulation decisions treat these isomers as non-substitutable entities for compliance purposes.

Regulatory Identity
Head-to-head
Target: EINECS 242-492-1
Comparator: EINECS 242-493-7
Isomer-specific compliance required
RIFM safety reviews confirm distinct regulatory identities
Regulatory Compliance Fragrance Safety REACH Registration

Physical Property Equivalence: Log Kow and Water Solubility Comparison

Calculated physicochemical parameters indicate that the (5Z)- and (5E)-isomers exhibit identical predicted log Kow (3.3) and water solubility (355.4 mg/L at 25 °C) values based on RIFM safety review data [1][2]. This equivalence suggests that the two isomers possess similar hydrophobicity and aqueous partitioning behavior, which are critical determinants of formulation behavior in emulsion-based and aqueous consumer products.

Log Kow & Solubility
Reported
Log Kow: 3.3; Water solubility: 355.4 mg/L at 25 °C (calculated)
Similar hydrophobicity and aqueous partitioning
Identical predicted values for (E)-isomer; experimental verification advised
Physicochemical Properties Formulation Science Fragrance Development

Volatility Profile: Vapor Pressure Equivalence at 25 °C

Both the (5Z)- and (5E)-isomers share identical calculated vapor pressure values of 0.0366 mm Hg at 25 °C according to the RIFM safety reviews [1][2]. This parity in volatility indicates that the isomers should exhibit comparable evaporation rates from neat materials and simple formulations under ambient conditions, which is a key factor in fragrance longevity and headspace performance.

Vapor Pressure
Head-to-head
0.0366 mm Hg at 25 °C (calculated)
Comparable volatility to (E)-isomer
No significant difference; olfactory evaluation remains key
Vapor Pressure Volatility Fragrance Evaporation

Usage Volume and Commercial Availability: Comparable Market Presence

RIFM safety reviews indicate that both the (5Z)- and (5E)-isomers have estimated worldwide usage volumes in the range of 0.1–1 metric tonnes per annum, suggesting similar commercial availability and market adoption [1][2]. Neither isomer demonstrates a significant volume advantage that would dictate procurement based on supply chain considerations alone.

Usage Volume
Head-to-head
0.1–1 metric tonnes/yr for both isomers
Similar commercial availability
Procurement based on performance, not volume advantage
Market Volume Commercial Availability Fragrance Supply Chain

Olfactory Differentiation: Geometric Isomerism Impacts Perceived Odor Character (Class-Level Inference)

No published direct head-to-head olfactory evaluation comparing (5Z)- and (5E)-2,6-dimethyl-3,5-octadien-2-ol was identified in the accessible literature. However, as a general class-level principle, geometric isomerism in acyclic terpenoid alcohols (e.g., (E)- vs. (Z)-ocimenols, nerol vs. geraniol) is well-documented to produce distinct olfactory profiles due to differential interactions with odorant receptors [1]. Therefore, while quantitative odor threshold or character data are lacking for this specific pair, the established structure-odor relationship for analogous terpenoids supports the expectation that the (5Z)-isomer possesses a unique olfactory signature relative to its (5E)-counterpart.

Olfactory Character
Class-level
No published direct comparison data
Geometric isomerism may impact odor; sensory evaluation needed
Class-level inference from terpenoid alcohols; isomer-specific testing required
Olfactory Properties Stereochemistry Fragrance Creation

Primary Application Scenarios for (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6) in Fragrance Development and Research


Fragrance Ingredient in Fine Fragrances, Cosmetics, and Household Products

This compound is directly utilized as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and household cleaners and detergents [1]. Its worldwide usage volume (0.1–1 metric tonnes per annum) confirms its established role in the fragrance industry [1]. Formulators should procure the specific (Z)-isomer required by their fragrance composition, as the (E)-isomer is a distinct regulatory entity and may impart a different olfactory character [1][2].

Reference Standard for Stereochemical Purity and Isomer Identification

Given the regulatory and potential olfactory distinctions between the (5Z)- and (5E)-isomers, analytical laboratories require authenticated reference standards of (5Z)-2,6-dimethyl-3,5-octadien-2-ol (CAS 18675-16-6) for method development and quality control [1][2]. Procurement of the correct isomer is essential for accurate identification, quantification, and purity assessment in fragrance raw material analysis.

Physicochemical Property Benchmarking for Formulation Science

The established physicochemical parameters (calculated log Kow = 3.3, water solubility = 355.4 mg/L, vapor pressure = 0.0366 mm Hg at 25 °C) provide a benchmark for formulators developing products containing this octadienol [1]. These values guide solubility predictions, emulsion stability assessments, and volatility profiling in consumer product matrices. While these parameters are identical to those of the (E)-isomer [2], procurement of the correct isomer remains necessary to ensure the intended olfactory performance and regulatory compliance.

Safety and Regulatory Compliance Documentation

The (5Z)-isomer possesses a dedicated RIFM safety review dossier and EINECS number (242-492-1), distinct from its (5E)-counterpart [1][2]. Companies using this material in fragrance formulations must reference the correct CAS number and safety data in regulatory submissions, safety assessments, and product labeling. Procurement must therefore align with the specific isomer cited in the formulation and safety dossier.

Application
Selection Property
Validation Focus
Consumer product fragrance ingredient
Isomer-specific regulatory dossier
Olfactory and regulatory compliance
Reference standard for isomer identification
Authenticated (Z)-isomer standard
Method development and purity assessment
Physicochemical property benchmarking
Predicted Log Kow and vapor pressure
Formulation solubility and volatility profiling
Safety and regulatory compliance
Dedicated RIFM safety review dossier
Regulatory documentation and safety assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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